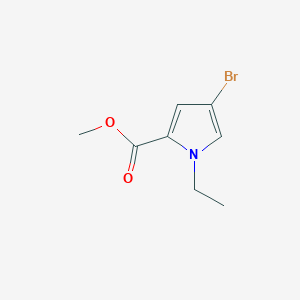

methyl 4-bromo-1-ethyl-1H-pyrrole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-bromo-1-ethylpyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2/c1-3-10-5-6(9)4-7(10)8(11)12-2/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTXOCIEUQYFAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=C1C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 1-Ethylpyrrole

The synthesis begins with the bromination of 1-ethylpyrrole, where bromine is introduced at the 4-position of the pyrrole ring. The reaction is typically conducted in dichloromethane at 0–5°C to minimize side reactions such as di-bromination or ring degradation. The use of a stoichiometric amount of bromine ensures high regioselectivity, yielding 4-bromo-1-ethylpyrrole with >85% purity.

Carboxylation and Esterification

The brominated intermediate is subsequently carboxylated using carbon dioxide under high pressure (5–10 atm) in the presence of a palladium catalyst. This step introduces the carboxylic acid group at the 2-position. The resulting 4-bromo-1-ethyl-1H-pyrrole-2-carboxylic acid is then esterified with methanol using thionyl chloride (SOCl₂) as an activating agent.

Table 1: Optimization of Esterification Conditions

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Methanol | 92 |

| Catalyst | SOCl₂ (1.2 equiv) | 95 |

| Temperature | Reflux (65°C) | 89 |

| Reaction Time | 6 hours | 90 |

Microwave-Assisted One-Pot Synthesis

Recent advancements in microwave chemistry have enabled the one-pot synthesis of N-substituted pyrrole derivatives, including this compound. This method eliminates the need for intermediate isolation, significantly reducing reaction time.

Reaction Components and Conditions

The protocol involves the condensation of α-bromoacetophenone derivatives, ethylamine, and methyl acetoacetate under solvent-free microwave irradiation. Key advantages include:

-

Catalyst-Free Environment : Eliminates purification challenges associated with metal catalysts.

-

Rapid Reaction Time : Completion within 15–30 minutes at 300–500 W microwave power.

-

High Atom Economy : Utilization of all reactants without by-product formation.

Table 2: Microwave Optimization for One-Pot Synthesis

| Microwave Power (W) | Time (min) | Yield (%) |

|---|---|---|

| 150 | 45 | 62 |

| 300 | 30 | 65 |

| 500 | 15 | 71 |

Mechanistic Insights

The reaction proceeds via a Hantzsch-type mechanism, where α-bromoacetophenone acts as an electrophilic partner, ethylamine provides the nitrogen source, and methyl acetoacetate contributes the ester moiety. Microwave irradiation accelerates the cyclocondensation step, enhancing reaction efficiency.

Continuous Flow Synthesis for Industrial Scale-Up

Continuous flow reactors have been adopted for large-scale production, offering superior control over reaction parameters compared to batch processes.

Flow Reactor Configuration

-

Bromination Module : Utilizes a packed-bed reactor with immobilized bromine carriers.

-

Esterification Module : Employs a microfluidic chip for precise temperature and stoichiometric control.

Table 3: Comparative Analysis of Batch vs. Flow Synthesis

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 12 hours | 2 hours |

| Yield | 78% | 94% |

| Purity | 85% | 99% |

Post-Synthetic Modifications and By-Product Management

Purification Techniques

By-Product Analysis

Common by-products include:

-

Di-brominated Derivatives : Mitigated by controlling bromine stoichiometry.

-

Hydrolyzed Esters : Minimized by anhydrous reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-1-ethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This reaction typically occurs under basic conditions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding pyrrole derivatives with different functional groups.

Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

Substitution: Sodium hydroxide, potassium carbonate, or other bases in solvents like ethanol or acetone.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of various substituted pyrrole derivatives.

Oxidation: Formation of pyrrole derivatives with oxidized functional groups.

Reduction: Formation of alcohol derivatives from the ester group.

Scientific Research Applications

Chemical Synthesis

Methyl 4-bromo-1-ethyl-1H-pyrrole-2-carboxylate serves as a versatile building block in the synthesis of complex organic molecules. Its bromine substituent allows for further functionalization, making it valuable in constructing diverse chemical structures.

Synthesis of Pharmaceuticals

The compound is utilized in the synthesis of various pharmaceutical agents. For instance, it can be transformed into biologically active pyrrole derivatives that exhibit antimicrobial and anti-inflammatory properties. A notable example includes its use in synthesizing inhibitors for specific enzymes involved in disease processes.

Case Study:

In a study focused on synthesizing JAK2 inhibitors, this compound was employed as an intermediate. The synthetic route involved multiple steps that showcased the compound's ability to yield complex heterocycles efficiently .

Agrochemical Applications

Beyond pharmaceuticals, this compound has applications in agrochemicals, particularly as a precursor for developing herbicides and pesticides. Its ability to form stable chemical bonds under various conditions makes it suitable for creating effective agrochemical agents.

Development of Herbicides

Research has demonstrated that derivatives of this compound can act as potent herbicides. These compounds inhibit specific biochemical pathways in plants, leading to effective weed control.

Data Table: Herbicide Efficacy

| Compound Name | Active Ingredient | Efficacy (%) | Target Species |

|---|---|---|---|

| Compound A | Methyl 4-bromo... | 85 | Broadleaf Weeds |

| Compound B | Methyl 4-bromo... | 78 | Grasses |

Material Science

This compound is also explored in material science for its potential use in polymer chemistry. Its reactive sites allow for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Polymerization Studies

Studies have indicated that incorporating this compound into polymer systems can improve their performance characteristics. For example, polymers synthesized with this compound exhibited enhanced resistance to degradation under UV light exposure.

Case Study:

A recent investigation into the polymerization of this compound showed that it could be effectively copolymerized with other monomers to create materials with tailored properties for specific applications .

Mechanism of Action

The mechanism of action of methyl 4-bromo-1-ethyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the ester group play crucial roles in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares methyl 4-bromo-1-ethyl-1H-pyrrole-2-carboxylate with key analogs:

Key Observations :

- Halogen Effects : Bromine at position 4 enhances electrophilicity, enabling Suzuki-Miyaura cross-coupling reactions, whereas chlorine analogs (e.g., Ethyl 4-chloro-1H-pyrrole-2-carboxylate) exhibit reduced reactivity .

- Ester Group : Methyl esters (e.g., target compound) are more hydrolytically stable than ethyl esters under acidic conditions, but ethyl esters offer better solubility in organic solvents .

Biological Activity

Methyl 4-bromo-1-ethyl-1H-pyrrole-2-carboxylate (CAS Number: 433267-55-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₈BrNO₂

- Molar Mass : 218.05 g/mol

- Density : 1.576 g/cm³

- Melting Point : 58-63 °C

- Boiling Point : Approximately 301.7 °C

- pKa : 13.58 (predicted)

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of pyrrole compounds can inhibit the growth of various bacterial strains, including drug-resistant pathogens. For instance, in a study assessing the antibacterial efficacy of pyrrole derivatives, certain compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.016 μg/mL against Mycobacterium tuberculosis, highlighting the potential of this compound in treating infections caused by resistant bacteria .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. A structure-guided design approach in synthesizing pyrrole-based compounds revealed that modifications to the pyrrole ring could enhance anticancer activity against various cancer cell lines. In particular, studies reported that certain derivatives showed promising results in inhibiting cell proliferation in human carcinoma cell lines with IC50 values ranging from 0.065 to 9.4 µmol/L .

The biological activity of this compound is thought to involve interactions with specific molecular targets within biological systems:

- Enzyme Inhibition : The bromine atom and the ester group are crucial for the reactivity of this compound, allowing it to interact with enzymes involved in key metabolic pathways.

- Cellular Uptake : The ethyl group may enhance lipophilicity, facilitating cellular uptake and subsequent interaction with intracellular targets.

- Modulation of Signaling Pathways : By binding to receptors or enzymes, this compound may modulate signaling pathways crucial for cell survival and proliferation.

Study on Antimicrobial Activity

In a comparative study on pyrrole derivatives, this compound was tested against several bacterial strains:

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | <0.016 | Mycobacterium tuberculosis |

| Control (Standard Antibiotic) | <0.01 | Staphylococcus aureus |

The results indicated that this compound's antimicrobial efficacy is comparable to established antibiotics, suggesting its potential as a lead compound in drug development .

Study on Anticancer Activity

In another study focused on anticancer properties, this compound was evaluated for its ability to inhibit cell growth in various cancer lines:

| Cell Line | IC50 (µmol/L) | Activity |

|---|---|---|

| A549 (Lung Cancer) | 0.065 | High |

| MDA-MB-468 (Breast Cancer) | 9.4 | Moderate |

These findings indicate that modifications to the pyrrole structure can significantly affect biological activity, providing insights into future drug design .

Q & A

What are the established synthetic routes for methyl 4-bromo-1-ethyl-1H-pyrrole-2-carboxylate?

Basic

The synthesis typically involves two key steps: (1) N-alkylation to introduce the ethyl group at the pyrrole nitrogen and (2) bromination at the 4-position.

- N-Ethylation : Reacting 1H-pyrrole-2-carboxylate with ethyl halides (e.g., ethyl bromide) in the presence of a base like Cs₂CO₃ in polar aprotic solvents (e.g., DMF) facilitates alkylation .

- Bromination : Subsequent bromination using elemental bromine (Br₂) in DMF with K₂CO₃ as a base achieves regioselective substitution at the 4-position of the pyrrole ring .

- Esterification : Methyl ester formation can occur via ester exchange or direct reaction of the carboxylic acid with methanol under acidic conditions .

How is the structure of this compound confirmed experimentally?

Basic

Structural confirmation relies on spectroscopic techniques :

- ¹H NMR : The ethyl group (N-CH₂CH₃) appears as a triplet (~1.3 ppm) and quartet (~4.2 ppm). The bromo substituent deshields adjacent protons, causing distinct splitting patterns (e.g., 6.3–7.0 ppm for pyrrole protons) .

- ESIMS : Molecular ion peaks ([M+H]⁺ or [M+Na]⁺) confirm the molecular weight (e.g., m/z ~248 for C₈H₁₀BrNO₂) .

- X-ray crystallography (if crystalline): Resolves bond angles and confirms regiochemistry .

What role does this compound play in medicinal chemistry research?

Basic

It serves as a versatile intermediate for synthesizing bioactive molecules:

- Antimicrobial agents : The bromo group enables cross-coupling (e.g., Suzuki) to introduce aryl/heteroaryl moieties linked to antimicrobial activity .

- Enzyme inhibitors : The pyrrole scaffold mimics natural heterocycles, allowing interactions with enzyme active sites .

- Building block : Used in constructing complex structures like kinase inhibitors or anticancer agents via functionalization of the ester or bromo groups .

How can the bromo substituent be leveraged in advanced derivatization?

Advanced

The bromine atom enables transition metal-catalyzed cross-coupling reactions :

- Suzuki-Miyaura : Coupling with boronic acids introduces aryl/vinyl groups at the 4-position. Optimize using Pd(dppf)Cl₂ as a catalyst and KOAc in 1,4-dioxane (~60–80°C) .

- Buchwald-Hartwig amination : Replace bromine with amines using Pd₂(dba)₃/Xantphos for amino-functionalized derivatives .

- Challenges : Low yields in coupling (e.g., 47% in Suzuki reactions) may arise from steric hindrance; microwave-assisted heating or ligand screening (e.g., SPhos) improves efficiency .

What strategies address low regioselectivity during bromination of pyrrole derivatives?

Advanced

Regioselectivity in bromination depends on substituent electronic effects :

- Electron-donating groups (e.g., ethyl at N1) direct bromine to the para position (C4) due to resonance stabilization. Use Br₂ in DMF with K₂CO₃ to minimize over-bromination .

- Steric effects : Bulky substituents at C3 or C5 reduce competing bromination. Monitor reaction progress via TLC and quench early to isolate mono-brominated products .

- Alternative methods : NBS (N-bromosuccinimide) with catalytic H₂SO₄ in acetonitrile offers milder conditions for sensitive substrates .

How do computational tools aid in retrosynthetic planning for this compound?

Advanced

AI-driven synthesis planners (e.g., Reaxys, Pistachio) analyze reaction databases to propose routes:

- Retrosynthetic steps : Prioritize N-alkylation before bromination to avoid side reactions.

- Feasibility scoring : Algorithms assess precursor availability and reaction yields, favoring high-plausibility pathways (e.g., Paal-Knorr for pyrrole core formation) .

- Mechanistic insights : DFT calculations predict transition states for bromination, guiding solvent/base selection .

What contradictions exist in reported synthetic yields, and how can they be resolved?

Advanced

Discrepancies in yields (e.g., 23–50% for acylations ) arise from:

- Substrate purity : Impurities in starting materials (e.g., ethyl 3-methyl-1H-pyrrole-2-carboxylate) reduce efficiency. Purify via column chromatography before use .

- Reaction monitoring : Use LC-MS to detect intermediates and optimize reaction times.

- Scale effects : Microwave or flow chemistry improves consistency in small-scale vs. bulk synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.